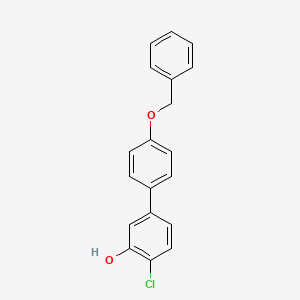
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (also known as 2-CP) is an organic compound with a wide array of applications and uses. It is a colorless to pale yellow-colored crystalline solid with a molecular weight of 303.63 g/mol and a melting point of 115-117°C. 2-CP is a highly polar compound with a strong affinity for water, making it a useful reagent in a variety of organic synthesis applications. It is also used as a corrosion inhibitor in industrial applications, and as a preservative in food and pharmaceuticals.
Mecanismo De Acción
2-CP acts as a reagent in the synthesis of various compounds. In the presence of an aqueous solution, 2-CP is able to react with other compounds to form various products. This reaction is driven by the formation of hydrogen bonds between the hydroxyl group of 2-CP and the other compounds. As a result, the reaction is able to occur in aqueous solution without the need for any additional reagents.
Biochemical and Physiological Effects
2-CP is a non-toxic compound and has no known adverse effects on human health. It is not known to be carcinogenic or mutagenic, and is not classified as a hazardous substance. In addition, 2-CP has been found to have no effect on the reproductive system or on the development of embryos.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CP is a highly polar compound, making it a useful reagent in a variety of organic synthesis applications. It is also relatively inexpensive and easy to obtain, making it a convenient reagent for laboratory experiments. However, it is important to note that 2-CP is not as stable as other reagents, and can degrade over time.
Direcciones Futuras
The use of 2-CP in scientific research is expected to continue to grow in the future. There is potential for its use in the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. In addition, there is potential for its use in the synthesis of various metal complexes, such as copper(II) and nickel(II) complexes. There is also potential for its use as a corrosion inhibitor in industrial applications, and as a preservative in food and pharmaceuticals. Finally, there is potential for its use in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
Métodos De Síntesis
2-CP is typically synthesized through a reaction between N,N-dimethylsulfamoylchloride and 2-chlorophenol. This reaction is carried out in aqueous solution at room temperature, and yields a 95% pure product. The reaction can be represented as follows:
N,N-dimethylsulfamoylchloride + 2-chlorophenol → 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
Aplicaciones Científicas De Investigación
2-CP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride). In addition, 2-CP has been used in the synthesis of various metal complexes, such as copper(II) and nickel(II) complexes.
Propiedades
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCKIAIJPJVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
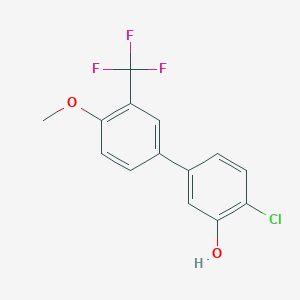
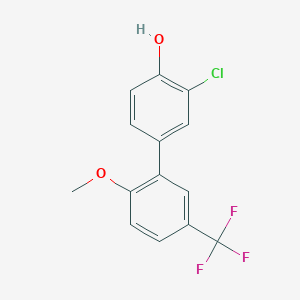

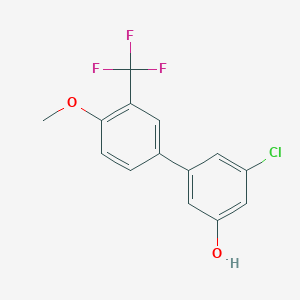
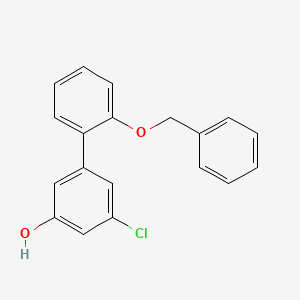

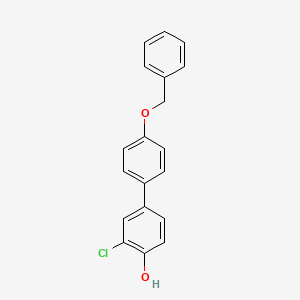
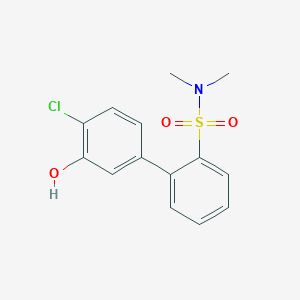

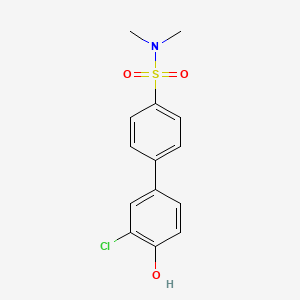

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
